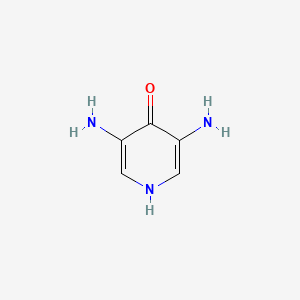

3,5-Diaminopyridin-4-ol

Description

Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in medicinal chemistry, materials science, and organic synthesis. Current time information in Bangalore, IN. The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a structural component in numerous natural products, including vitamins and alkaloids. Its unique electronic properties, weak basicity, and ability to form hydrogen bonds make it a valuable scaffold in drug discovery, often improving the pharmacokinetic properties of molecules. Current time information in Bangalore, IN.tandfonline.com The versatility of the pyridine nucleus allows for extensive functionalization, leading to a vast library of compounds with diverse biological activities, including antimicrobial, antiviral, and anticancer properties. tandfonline.combeilstein-journals.org

Role of Aminopyridinols as Heterocyclic Scaffolds in Advanced Synthesis

Aminopyridinols, which are pyridine rings substituted with both amino and hydroxyl groups, represent a particularly interesting class of heterocyclic scaffolds. The presence of these functional groups in various positions on the pyridine ring gives rise to a range of electronic and steric properties, influencing their reactivity and potential applications. beilstein-journals.org These scaffolds are crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and functional materials. tandfonline.comvulcanchem.com The amino groups can act as nucleophiles or be modified to introduce other functionalities, while the hydroxyl group can participate in etherification or esterification reactions. The interplay between these groups can also lead to interesting tautomeric equilibria, further expanding their synthetic utility. Aminopyridinols have been investigated for their antioxidant properties and are used in the development of novel chain-breaking antioxidants. acs.org

Historical Context of Diaminopyridine Chemistry Relevant to 3,5-Diaminopyridin-4-ol

The chemistry of diaminopyridines has been explored for many decades, with early research focusing on their synthesis and basic reactivity. Various synthetic methods have been developed, often involving the reduction of nitropyridines. For instance, the synthesis of 2,3-diaminopyridine (B105623) has been achieved through the reduction of 2-amino-3-nitropyridine (B1266227) using various reducing agents. nih.gov A significant development in the synthesis of the 3,5-diamino substitution pattern involves the hydrogenation of 2-chloro-3,5-dinitropyridine (B146277) to yield 3,5-diaminopyridine. nih.govgoogle.com This particular precursor is instrumental in accessing the core structure of compounds related to this compound. The introduction of a hydroxyl group to the diaminopyridine scaffold adds another layer of complexity and potential functionality, leading to compounds like this compound. Research into these substituted pyridines has been driven by their potential as building blocks for new chemical entities with specific biological or material properties. dtic.mil

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-diamino-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-3-1-8-2-4(7)5(3)9/h1-2H,6-7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLQGXOIDGIFBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00241012 | |

| Record name | 3,5-Diaminopyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94201-57-7 | |

| Record name | 3,5-Diamino-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94201-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diaminopyridin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094201577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diaminopyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diaminopyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of 3,5 Diaminopyridin 4 Ol

Systematic Name and Identifiers

The compound is systematically named 3,5-diamino-1H-pyridin-4-one or 3,5-Diaminopyridin-4-ol , reflecting its tautomeric nature. Due to the potential for the hydroxyl proton to reside on the ring nitrogen, leading to a pyridone structure, both names are used.

| Identifier | Value |

| IUPAC Name | 3,5-diamino-1H-pyridin-4-one vulcanchem.com |

| CAS Number | 94201-57-7 vulcanchem.com |

| Molecular Formula | C5H7N3O vulcanchem.com |

| Molecular Weight | 125.13 g/mol vulcanchem.com |

Molecular Formula and Weight

The molecular formula of this compound is C5H7N3O. vulcanchem.com This corresponds to a molecular weight of 125.13 g/mol . vulcanchem.com

Physical Properties

Specific experimental data for the physical properties of this compound is limited. However, some predicted data is available.

| Property | Value |

| Boiling Point | 296.3 °C at 760 mmHg (Predicted) |

| Density | 1.294 g/cm³ (Predicted) |

| Flash Point | 133 °C (Predicted) |

For comparison, the related isomer 3,4-diaminopyridine (B372788) has a melting point of 216-218 °C and is soluble in water. chemicalbook.com Another isomer, 2,3-diaminopyridine (B105623), has a melting point of 110-115 °C. bldpharm.com

Spectral Data

Detailed spectral data for this compound is not widely available in the literature. The expected spectral characteristics would include:

¹H NMR: Signals corresponding to the aromatic protons on the pyridine (B92270) ring, as well as exchangeable protons from the amino and hydroxyl groups.

¹³C NMR: Resonances for the five carbon atoms of the pyridine ring, with chemical shifts influenced by the attached functional groups.

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino groups, O-H stretching of the hydroxyl group, and C=C/C=N stretching of the aromatic ring.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the aminopyridinol structure.

Advanced Spectroscopic Characterization of 3,5 Diaminopyridin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. For a molecule such as 3,5-Diaminopyridin-4-ol, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon skeletons.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. In this compound, one would expect to observe signals for the aromatic protons on the pyridine (B92270) ring and exchangeable protons from the amino (-NH₂) and hydroxyl (-OH) groups.

Due to the symmetrical substitution at positions 3 and 5, the two aromatic protons at positions 2 and 6 are chemically equivalent. Therefore, they would appear as a single signal. The protons of the two amino groups and the hydroxyl group are labile and their chemical shifts can be influenced by solvent, temperature, and concentration. Their signals may appear as broad singlets and can be confirmed by D₂O exchange, where they would disappear from the spectrum.

For illustrative purposes, the predicted ¹H NMR data for the related compound 3,4-Diaminopyridine (B372788) in D₂O shows distinct signals for the aromatic protons, highlighting how substitution patterns influence chemical shifts. hmdb.ca Similarly, data for 3,4-Dihydroxypyridine reveals characteristic shifts for its ring protons. mdpi.com

Table 1: Example ¹H NMR Data for Related Pyridine Derivatives

| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

|---|---|---|---|---|---|

| 3,4-Dihydroxypyridine mdpi.com | DMSO-d₆ | H-2 | 7.51 | d | 1.0 |

| H-5 | 6.37 | d | 6.7 | ||

| H-6 | 7.59 | dd | 6.7, 1.0 | ||

| 3-Methoxyphenol rsc.org | CDCl₃ | H-2, H-4, H-6 | 6.41-6.50 | m | - |

| H-5 | 7.13 | t | - | ||

| OCH₃ | 3.77 | s | - |

This table presents data for analogous compounds to illustrate typical chemical shifts and coupling constants.

¹³C NMR spectroscopy maps the carbon framework of a molecule. For this compound, symmetry dictates the number of unique carbon signals. We would expect four distinct signals: one for the equivalent C2 and C6 carbons, one for the equivalent C3 and C5 carbons (bearing the amino groups), one for the C4 carbon (bearing the hydroxyl group), and one for the carbon atoms in any derivative groups. The chemical shifts provide clues about the electronic environment of each carbon. Carbons attached to electronegative atoms like oxygen and nitrogen (C4, C3, C5) will be deshielded and appear at a higher chemical shift (downfield). cognitoedu.orglibretexts.org

As direct experimental data for this compound is scarce, data from related structures like 3,4-Diaminopyridine spectrabase.com and 3,4-Dihydroxypyridine mdpi.com are valuable for predicting the expected chemical shift regions.

Table 2: Example ¹³C NMR Data for Related Pyridine Derivatives

| Compound | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 3,4-Dihydroxypyridine mdpi.com | DMSO-d₆ | C2 | 134.8 |

| C3 | 145.1 | ||

| C4 | 161.1 | ||

| C5 | 112.6 | ||

| C6 | 127.0 | ||

| Phenol rsc.org | CDCl₃ | C1 | 155.4 |

| C2, C6 | 129.5 | ||

| C3, C5 | 120.6 |

This table presents data for analogous compounds to illustrate typical chemical shifts.

For unambiguous structural assignment, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). youtube.com For a derivative of this compound, a COSY spectrum would show a correlation between the aromatic protons on the pyridine ring, confirming their adjacent relationship. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons directly to the carbons they are attached to. columbia.edu It is invaluable for assigning carbon signals based on the already assigned proton signals. An HSQC spectrum would definitively link the aromatic proton signals to their corresponding aromatic carbon signals in the pyridine ring. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals longer-range couplings between protons and carbons (over 2-3 bonds). columbia.edu This is crucial for piecing together the molecular skeleton, especially for connecting substituent groups to the main ring and identifying quaternary (non-protonated) carbons. For instance, the amino and hydroxyl protons could show correlations to C3/C5 and C4 respectively, confirming their positions. researchgate.netresearchgate.net

Solid-State NMR (SSNMR) provides structural information on materials in their solid form, which is not obtainable from solution NMR. researchgate.net This technique is particularly useful for studying intermolecular interactions like hydrogen bonding and for analyzing crystalline and amorphous solids. mdpi.com In the solid state, interactions such as chemical shift anisotropy (CSA) and dipolar couplings, which are averaged out in solution, provide rich structural information. acs.org

For this compound, SSNMR could be used to:

Probe Hydrogen Bonding: The presence of multiple amino and hydroxyl groups suggests extensive hydrogen bonding in the solid state. ¹⁵N and ¹H SSNMR can be used to study the protonation state of the pyridine nitrogen and the geometry of N-H···O and O-H···N hydrogen bonds. mdpi.com

Characterize Polymorphism: Different crystalline forms (polymorphs) of the compound would yield distinct SSNMR spectra, allowing for their identification and characterization.

Determine Molecular Conformation: SSNMR can provide details about the conformation and packing of the molecules within the crystal lattice. nih.gov

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are typically used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to narrow the broad lines typically seen in solid-state spectra. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy measures the vibrational energy of molecules and is highly sensitive to the functional groups present.

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups.

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadening caused by hydrogen bonding.

N-H Stretching: One or two sharp to medium bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amino groups.

C=C and C=N Stretching: Aromatic ring stretching vibrations typically appear in the 1400-1650 cm⁻¹ region.

C-O Stretching: A strong band in the 1000-1260 cm⁻¹ region.

N-H Bending: A band around 1590-1650 cm⁻¹.

For comparison, the FT-IR spectrum of 3,4-Diaminopyridine shows characteristic bands for the amino groups and the pyridine ring. chemicalbook.com Analysis of various pyridinol derivatives also confirms the positions of these key vibrational modes. researchgate.net

Table 3: Expected FT-IR Absorption Ranges for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic Ring | C=C / C=N Stretch | 1400 - 1650 | Medium to Strong |

| Amino (-NH₂) | N-H Bend | 1590 - 1650 | Medium |

This table is based on standard infrared correlation charts and data from analogous compounds.

Raman Spectroscopy and Microscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a "molecular fingerprint." When applied to this compound, Raman spectroscopy can identify and characterize the various functional groups and the pyridine ring structure. The key vibrational modes expected for this compound would include N-H stretching and bending from the amino groups, O-H bending from the hydroxyl group, C-N stretching, and various pyridine ring breathing and deformation modes.

In studies of related aminopyridine derivatives, specific Raman bands have been shown to be sensitive to changes in molecular conformation and intermolecular interactions. researchgate.net For example, research on N-[4-(4-n-alkoxybenzoyloxy)-2-hydroxybenzylidene]-3-aminopyridines revealed that bands in the 900-1800 cm⁻¹ region, associated with the core of the molecule, exhibit marked changes in intensity and frequency during phase transitions. researchgate.net A band around 1360 cm⁻¹ in some aminopyridine derivatives has been assigned to a coupled vibration involving in-plane C-C-H deformation and ring-N stretching. researchgate.net For this compound, similar sensitivity would be expected, with the vibrational frequencies of the amino and hydroxyl groups being particularly indicative of their involvement in hydrogen bonding.

Raman microscopy further allows for the spatial analysis of these vibrational characteristics within a sample, which is crucial for assessing sample homogeneity or studying the compound's interaction within a matrix.

Table 1: Predicted Characteristic Raman Bands for this compound This table is predictive and based on characteristic frequencies for similar functional groups and aminopyridine structures.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Comments |

|---|---|---|

| N-H Stretching (Amino) | 3200 - 3500 | Broad bands, sensitive to hydrogen bonding. |

| C-H Stretching (Aromatic) | 3000 - 3100 | Sharp, medium intensity peaks. |

| O-H Bending | 1350 - 1450 | In-plane bending, may overlap with other modes. |

| N-H Scissoring (Amino) | 1590 - 1650 | Strong intensity, indicative of the -NH₂ group. |

| Pyridine Ring Stretching | 1400 - 1610 | Multiple bands characteristic of the pyridine ring. |

| C-N Stretching | 1250 - 1350 | Strong band associated with the amino substituents. |

Surface-Enhanced Raman Scattering (SERS) for Molecular Characterization

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically amplifies the Raman signal of molecules adsorbed onto or very near to nanostructured metallic surfaces, typically gold (Au) or silver (Ag). dtu.dk This enhancement, which can be up to 10¹⁴-fold or greater, allows for the detection of analytes at ultra-low concentrations, even down to the single-molecule level. mdpi.com The enhancement mechanism is primarily attributed to localized surface plasmon resonance on the metallic nanostructures, which creates a massive electromagnetic field that the analyte experiences.

For a molecule like this compound, SERS analysis would provide significantly enhanced vibrational spectra, revealing subtle structural details not observable with conventional Raman spectroscopy. The amino (-NH₂) and hydroxyl (-OH) groups, as well as the pyridine ring nitrogen, are expected to interact strongly with SERS-active substrates like silver or gold colloids. This interaction not only facilitates the enhancement but can also provide information on the molecule's orientation on the surface. Studies on similar molecules, such as 3,4-diaminobenzenethiol, have shown that the SERS spectrum is highly sensitive to chemical changes in the adsorbed molecule. researchgate.net The specific vibrational modes that are enhanced most significantly can indicate which part of the molecule is closest to the metallic surface. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. msu.edu Molecules containing multiple bonds and heteroatoms with non-bonding electrons, known as chromophores, can absorb light, promoting electrons from a lower energy molecular orbital to a higher energy one. msu.edu The pyridine ring, with its conjugated π-system, and the amino and hydroxyl substituents, with their non-bonding electrons, make this compound well-suited for UV-Vis analysis.

The expected electronic transitions for this compound are π → π* and n → π*. uu.nl

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions resulting in strong absorption bands.

n → π transitions:* These involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These are generally lower in energy and have weaker absorption intensity compared to π → π* transitions.

The presence of the two amino groups and the hydroxyl group, which act as auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted pyridine. This is due to the electron-donating nature of these groups, which extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on related compounds like 4-aminopyridine (B3432731) confirm light absorption in the UV region. researchgate.net The specific λmax is also sensitive to the solvent polarity. academie-sciences.fr

Table 2: Expected UV-Vis Absorption Data for this compound This table outlines the expected electronic transitions. Exact λmax values require experimental measurement.

| Transition Type | Expected Wavelength Range (nm) | Relative Intensity | Chromophore |

|---|---|---|---|

| π → π* | 200 - 350 | High | Pyridine ring and substituents |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers significant structural information. nih.gov For this compound (Molecular Formula: C₅H₇N₃O, Molecular Weight: 125.13 g/mol ), the molecular ion peak (M⁺) would be expected at an m/z of 125.

When subjected to ionization, typically by electron impact (EI), the molecular ion becomes energetically unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pattern is a reproducible fingerprint of the molecule's structure. For pyridine derivatives, fragmentation often involves the cleavage of bonds adjacent to the heteroatom or the loss of stable neutral molecules. nih.govnih.gov

Predicted Fragmentation Pathways for this compound:

Loss of a hydrogen radical (-H•): Leading to a fragment at m/z 124.

Loss of a hydroxyl radical (-•OH): A common fragmentation for alcohols, leading to a fragment at m/z 108. libretexts.org

Loss of an amino radical (-•NH₂): Leading to a fragment at m/z 109.

Loss of carbon monoxide (-CO): Following rearrangement, a fragment at m/z 97 could be observed, which is common for phenols and hydroxypyridines.

Ring cleavage: Fission of the pyridine ring itself can lead to smaller fragments. Studies on methylpyridines have shown that cleavage of the N-C bond is a likely pathway. nih.govoup.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 125 | [C₅H₇N₃O]⁺ | (Molecular Ion) |

| 109 | [C₅H₅N₂O]⁺ | •NH₂ |

| 108 | [C₅H₆N₃]⁺ | •OH |

| 97 | [C₄H₅N₃]⁺ | CO |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. mdpi.com By analyzing the angles and intensities of X-rays diffracted by a crystal, one can determine the crystal system, space group, and precise coordinates of each atom in the unit cell. This information reveals details about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing. acs.orgmdpi.com

While specific XRD data for this compound is not publicly available, analysis of a closely related isomer, 3,4-Diaminopyridin-2-ol, provides insight into the type of structural information that can be obtained. The crystal structure of this derivative reveals a monoclinic crystal system and a dense network of intermolecular hydrogen bonds involving the hydroxyl and amino groups, as well as π-π stacking interactions between pyridine rings.

For this compound, a similar analysis would be crucial. The presence of two amino groups and one hydroxyl group provides multiple sites for strong hydrogen bonding (N-H···N, N-H···O, O-H···N). These interactions would be expected to play a dominant role in the crystal packing, likely forming extended sheets or a three-dimensional network, contributing to the compound's thermal stability and physical properties.

Table 4: Illustrative Crystal Data for the Related Compound 3,4-Diaminopyridin-2-ol This data is for a related isomer and serves as an example of the parameters determined by XRD.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | 12.5310 | |

| b (Å) | 3.8887 | |

| c (Å) | 11.6042 | |

| β (°) | 113.139 | |

| Volume (ų) | 519.98 |

Mechanistic Investigations of Reactions Involving 3,5 Diaminopyridin 4 Ol

Reaction Pathways and Transition State Analysis

Understanding the reaction pathways of 3,5-diaminopyridin-4-ol requires an analysis of the potential transition states involved in its transformations. The transition state is a high-energy, transient configuration of atoms that must be achieved for a reaction to proceed. Its structure and energy dictate the reaction rate and selectivity. arkat-usa.orgfrontiersin.org

Theoretical and computational methods, such as quantum mechanical/molecular mechanical (QM/MM) models, are pivotal in elucidating these pathways. nih.govufl.edu For reactions involving bond formation or cleavage, the transition state geometry reveals the degree to which bonds are broken and formed. arkat-usa.org For instance, in phosphoryl transfer reactions, analysis of kinetic isotope effects (KIEs) combined with computational modeling can determine whether the transition state is more associative or dissociative. ufl.edu

While specific transition state analyses for this compound are not extensively documented in public literature, principles from related systems can be applied. For example, in enzymatic reactions, the active site is structured to stabilize the transition state, thereby accelerating the reaction. ufl.eduelifesciences.org Similarly, in organocatalysis, non-covalent interactions in the transition state assembly are key to understanding stereoselectivity. rsc.org For reactions like cyclizations or derivatizations involving this compound, the transition state would be influenced by the electronic effects of the amino and hydroxyl groups and the geometry of the pyridine (B92270) ring.

Table 1: Key Factors Influencing Transition States in Heterocyclic Reactions

| Factor | Description | Potential Impact on this compound Reactions |

|---|---|---|

| Orbital Symmetry | The arrangement and overlap of molecular orbitals in the transition state, crucial for pericyclic reactions. arkat-usa.org | In potential cycloaddition reactions, the symmetry of the pyridine π-system and substituent orbitals would determine the feasibility and stereochemical outcome. |

| Electrostatic Interactions | Attraction or repulsion between charged or polarized groups in the transition state. ufl.edu | The amino and hydroxyl groups can participate in hydrogen bonding, stabilizing charged intermediates and transition states. |

| Steric Hindrance | Repulsive interactions between bulky groups that can raise the energy of the transition state. | The positions of the amino groups relative to the hydroxyl group will influence the approach of reagents and favor certain regiochemical outcomes. |

| Catalyst Binding | Interaction of a catalyst with the substrate to lower the activation energy. ufl.edu | Metal catalysts or acid/base catalysts can coordinate to the nitrogen atom or functional groups, altering the electronic structure and stabilizing the transition state. |

Proton Transfer Mechanisms in Diaminopyridinol Systems

Proton transfer is a fundamental step in many reactions involving this compound, given the presence of acidic (hydroxyl) and basic (amino, pyridine nitrogen) sites. These transfers can occur intramolecularly or be mediated by solvent molecules. youtube.com The mechanism of long-range proton transport often involves a series of sequential "proton hops," a process known as the Grotthuss mechanism. nih.govgoettingen-research-online.de

In diaminopyridinol systems, two primary proton transfer mechanisms can be considered:

Grotthuss-type Mechanism: A proton is relayed from a donor to an acceptor through a chain of hydrogen-bonded molecules (like water) or functional groups. nih.gov For this compound in an aqueous environment, the hydroxyl group could donate a proton to a water molecule, which in turn protonates a nearby base.

Proton Hole Transfer: An alternative pathway involves the deprotonation of an acceptor, creating a "proton hole" (an anionic site) that migrates toward the initial proton donor. nih.gov This mechanism is energetically feasible and may be as significant as the Grotthuss mechanism in complex molecular systems. nih.gov

The specific pathway taken depends on factors like the pKa values of the donor and acceptor groups and the surrounding electrostatic environment. nih.gov In enzymatic systems like carbonic anhydrase, proton transfer is often facilitated by specific amino acid residues, such as histidine, which act as a shuttle. researchgate.net The amino groups and the pyridine nitrogen of this compound can similarly participate in proton relays, influencing its reactivity, particularly in acid- or base-catalyzed reactions.

Cyclization Reactions Leading to Fused Heterocycles with Diaminopyridinol Cores

The vicinal arrangement of amino groups in diaminopyridine derivatives makes them excellent precursors for synthesizing fused heterocyclic systems. mdpi.com this compound, with its two amino groups, is a prime candidate for constructing fused bicyclic heterocycles, such as imidazo[4,5-c]pyridines or other related structures. sci-hub.se

The general strategy involves reacting the diaminopyridine with a bifunctional electrophile. For example, the reaction of 2,3-diaminopyridine (B105623) with aldehydes can lead to the formation of 1H-imidazo[4,5-b]pyridine derivatives through an air-oxidative cyclocondensation. mdpi.com Similarly, 3,4-diaminopyridine (B372788) reacts with aldehydes or orthoesters to yield imidazo[4,5-c]pyridines. mdpi.comsci-hub.se

Table 2: Examples of Cyclization Reactions for Fused Heterocycle Synthesis

| Diaminopyridine Reactant | Reagent | Fused Heterocycle Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2,3-Diaminopyridine | Aryl Aldehydes | 1H-Imidazo[4,5-b]pyridines | Oxidative Cyclocondensation | mdpi.com |

| 3,4-Diaminopyridine | Orthoformate | Imidazo[4,5-c]pyridine | Condensation | mdpi.com |

| 2,3-Diaminopyridine | Arylglyoxals | Pyrido[2,3-b]pyrazines | Condensation | nih.gov |

While direct examples using this compound are scarce in the searched literature, its structure suggests it would react analogously. Condensation with reagents like dicarbonyl compounds, orthoesters, or isothiocyanates would likely lead to the formation of fused pyrimidines, imidazoles, or thiazoles attached to the pyridinol core. The hydroxyl group at the 4-position would remain as a key substituent on the newly formed fused ring system, influencing its subsequent chemical and physical properties.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Derivatization of this compound involves reactions at its nucleophilic centers: the two amino groups, the hydroxyl group, and the pyridine nitrogen. The outcome of these reactions is governed by regioselectivity (which site reacts) and stereoselectivity (the spatial arrangement of the new bonds).

Regioselectivity: The relative reactivity of the functional groups determines the initial site of reaction.

Amino Groups vs. Hydroxyl Group: The amino groups are generally more nucleophilic than the hydroxyl group, especially under neutral or basic conditions. Therefore, reactions with electrophiles like acyl chlorides or alkyl halides are likely to occur first at one of the amino groups.

Discrimination between Amino Groups: The two amino groups at positions 3 and 5 are electronically similar. However, the steric and electronic environment created by the hydroxyl group at C4 and the pyridine ring itself can lead to subtle differences in reactivity, potentially allowing for selective functionalization under carefully controlled conditions.

Pyridine Nitrogen: The pyridine nitrogen can be protonated or coordinated to a Lewis acid, which activates the ring towards certain reactions but deactivates it towards others. nih.gov

Stereoselectivity: When derivatization creates a new stereocenter, controlling the stereochemical outcome is crucial.

In reactions like the synthesis of indole-fused heterocycles, catalyst-dependent stereodivergence has been observed, where changing the metal catalyst (e.g., from gold to platinum) can completely reverse the stereochemistry of the product. nih.gov

For substrates with existing stereocenters, such as those derived from natural products, the inherent chirality can direct the stereochemical course of a reaction, as seen in the syntheses of (+)-proto-quercitol and (−)-gala-quercitol. acs.org

For this compound, derivatization reactions that introduce chiral centers would require chiral catalysts or reagents to achieve high stereoselectivity. For example, in a hypothetical reduction of a ketone derivative, the choice of reducing agent and catalyst would be critical in determining the stereochemistry of the resulting alcohol. acs.org

Influence of Catalysts on Reaction Mechanisms and Yields

Catalysts play a transformative role in modern organic synthesis by providing alternative, lower-energy reaction pathways, thereby increasing reaction rates, yields, and selectivity. beilstein-journals.orgnih.gov Reactions involving this compound can be significantly influenced by various types of catalysts.

Table 3: Catalysts and Their Potential Applications in Reactions of Diaminopyridinols

| Catalyst Type | Example(s) | Application | Mechanistic Influence | Reference(s) |

|---|---|---|---|---|

| Transition Metals (Pd, Ru, Mn) | Pd(OAc)₂, [RuH(CO)(PPh₃)₃]Cl, Mn(I) complexes | C-N and C-C bond formation (e.g., alkylation, amination), cyclizations. | Often involves oxidative addition, reductive elimination, or hydrogen auto-transfer ("borrowing hydrogen") mechanisms. beilstein-journals.orgacs.org | beilstein-journals.orgacs.orgchim.it |

| Lewis Acids | Ytterbium triflate, InCl₃, Zn(ClO₄)₂ | Condensation and cyclization reactions to form fused heterocycles. | Activates electrophiles (e.g., carbonyls) towards nucleophilic attack by the amino groups. | mdpi.commdpi.com |

| Brønsted Acids | Sulfuric acid, p-toluenesulfonic acid | Biginelli-type reactions, cyclizations. | Protonates functional groups to increase electrophilicity or generate better leaving groups. youtube.comnih.gov | sci-hub.senih.gov |

| Organocatalysts | Proline, 4-DMAP | Asymmetric synthesis, acylation reactions. | Can form chiral intermediates (e.g., enamines) or act as nucleophilic catalysts. | acs.org |

| Iodine | I₂ | Synthesis of pyrazolo-pyrido-pyrimidines. | Acts as a mild Lewis acid and oxidizing agent to promote multicomponent reactions. | mdpi.com |

For this compound, transition metal catalysts like palladium could be used for cross-coupling reactions to attach aryl or alkyl groups to the pyridine ring or the amino groups. chim.it Manganese catalysts are effective for N-alkylation of amines using alcohols as alkylating agents via a "borrowing hydrogen" mechanism, which is an environmentally friendly process that produces water as the only byproduct. beilstein-journals.org Lewis and Brønsted acids are crucial for promoting cyclization reactions, such as the formation of imidazopyridines from diaminopyridines and aldehydes, by activating the carbonyl group. mdpi.comnih.gov The choice of catalyst can not only affect the yield but also the regioselectivity of the reaction. nih.gov

In Silico Ligand Design and Virtual Screening Methodologies

In silico ligand design and virtual screening are powerful computational techniques that have become indispensable in modern drug discovery. rsc.org These methodologies leverage computational power to rapidly screen vast libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein or enzyme. researchgate.net This process significantly reduces the time and cost associated with early-stage drug development by prioritizing a smaller, more promising set of molecules for experimental synthesis and testing. rsc.orgejbps.com For heterocyclic scaffolds like pyridine and its derivatives, these approaches are widely used to explore potential therapeutic applications. ejbps.comijfmr.com

The core of virtual screening involves two primary strategies: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). mdpi.com SBVS relies on the known three-dimensional structure of the target protein, while LBVS uses information from molecules known to be active against the target. mdpi.com Often, a hierarchical or combined approach is used to increase the efficiency and accuracy of the screening process. mdpi.com

Detailed research into derivatives of the this compound scaffold specifically is limited in published literature; however, the established methodologies for other pyridine-based systems provide a clear blueprint for how such research could be conducted. Virtual screening campaigns frequently investigate pyridine derivatives for a wide range of biological targets. ijfmr.comnih.govresearchgate.net For instance, computational studies have successfully identified pyridine derivatives as potential inhibitors for targets like Cyclin-Dependent Kinase 9 (CDK9), thrombin, DNA gyrase, and xanthine (B1682287) oxidase. ejbps.comijfmr.comnih.govresearchgate.net

The general workflow for a virtual screening campaign begins with the creation or acquisition of a large digital library of compounds. nih.govenamine.net These libraries, such as the ZINC database, can contain millions of molecules. nih.govnih.gov The compounds are then computationally docked into the active site of the target protein, and their potential binding affinity is evaluated using scoring functions. ddg-pharmfac.net This initial screening generates a list of "hits," which are then subjected to further computational filtering based on pharmacokinetic properties (ADME/T: absorption, distribution, metabolism, excretion, and toxicity) and drug-likeness criteria, such as Lipinski's Rule of Five. ijfmr.comresearchgate.netnih.gov The most promising candidates from this refined list may then be validated using more computationally intensive methods like molecular dynamics (MD) simulations before being selected for laboratory synthesis. nih.gov

The following table summarizes findings from several virtual screening studies on various pyridine derivatives, illustrating the common targets and methodologies employed.

| Target Protein | Screening Method | Docking Software/Platform | Key Findings/Screened Compounds | Reference |

| Cyclin-Dependent Kinase 9 (CDK9) | Structure-Based Virtual Screening | Not Specified | Identified several pyridine and pyrimidine (B1678525) derivatives with potential CDK9 inhibitory activity. | ijfmr.com |

| Thrombin | Molecular Docking | DOCK v5.2 | A pyridine semicarbazone (MD1-30Y) was identified as the top-scoring compound in its series. | nih.gov |

| Xanthine Oxidase (PDB: 1FIQ) | Molecular Docking | ArgusLab | Designed a new series of pyridyl tetrazole derivatives showing good docking scores compared to a standard. | ejbps.com |

| DNA Gyrase (GyrA) of Salmonella typhi | Structure-Based Virtual Screening | Not Specified | Identified five promising pyridine derivatives (C4, C8, C9, C26, C27) with high binding affinities (-8.0 to -8.6 kcal/mol). | researchgate.net |

| Dipeptidyl Peptidase 4 (DPP4) | Similarity-Based Virtual Screening | ZINC Database, AutoDock | Screened compounds with ≥50% similarity to known inhibitors; identified ZINC000003015356 as a promising lead. | nih.gov |

For a system involving this compound, a similar research approach would be applicable. A virtual library could be generated by creating derivatives of the core this compound scaffold. These derivatives could then be screened against various therapeutic targets where aminopyridine structures have shown activity, such as kinases or ion channels. ijfmr.com The screening would aim to predict binding affinities and identify key structural interactions between the ligands and the target's active site.

A hypothetical workflow for screening this compound derivatives is outlined in the table below. This illustrates the process of filtering candidates from a virtual library down to a few promising leads for further investigation.

| Derivative of this compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Lipinski's Rule of 5 Compliance | Predicted ADME/T Profile |

| Scaffold: this compound | Kinase A | -5.2 | Yes | Favorable |

| Derivative 1: R1-substituted | Kinase A | -8.9 | Yes | Favorable |

| Derivative 2: R2-substituted | Kinase A | -7.5 | Yes | Potential Toxicity |

| Derivative 3: R1,R2-disubstituted | Kinase A | -9.3 | No (High MW) | N/A |

| Derivative 4: R3-substituted | Kinase A | -9.1 | Yes | Favorable |

Following the initial docking and filtering, advanced computational techniques like molecular dynamics simulations can be employed. nih.gov These simulations model the behavior of the ligand-protein complex over time, providing insights into the stability of the predicted binding pose and the dynamics of the interactions. nih.gov This comprehensive in silico evaluation ensures that only the most viable candidates are moved forward to the expensive and time-consuming phases of chemical synthesis and biological testing. researchgate.net

Applications in Scientific Research

Use as a Building Block in Organic Synthesis

3,5-Diaminopyridin-4-ol is a valuable building block for the synthesis of more complex molecules. Its multiple functional groups allow for sequential and selective reactions to construct diverse molecular architectures. One notable application is its use as a precursor in the synthesis of imidazo[4,5-b]pyridine derivatives, which have been investigated as potential antitubercular agents. nih.gov

Role in the Development of Novel Materials

Pyridine (B92270) derivatives are widely used in the development of functional materials. While specific applications for this compound in materials science are not extensively documented, its structure suggests potential. The ability to form hydrogen bonds and coordinate with metal ions could be exploited in the design of supramolecular assemblies, coordination polymers, and metal-organic frameworks (MOFs). Related diaminopyridine derivatives have been used to create self-assembling nanostructures. docbrown.info

Application in Medicinal Chemistry Research

The diaminopyridine scaffold is of significant interest in medicinal chemistry. For example, derivatives of 3,5-diaminopiperidine, which can be synthesized from 3,5-diaminopyridine, have been developed as novel antibacterial agents that act as translation inhibitors. nih.govgoogle.com The direct application of this compound in medicinal chemistry research is highlighted by its use in the synthesis of novel compounds screened for antitubercular activity against Mycobacterium tuberculosis. nih.gov This demonstrates its role as a key intermediate in the discovery of new therapeutic agents.

Synthetic Routes to this compound and its Building Blocks

The synthesis of polysubstituted pyridine rings, such as this compound, is a complex task due to the electron-deficient nature of the pyridine core. This inherent electronic property makes direct functionalization challenging. nih.govnih.gov However, various strategies have been developed to introduce amino and hydroxyl groups onto the pyridine scaffold, as well as to construct the ring from acyclic precursors.

Synthetic Transformations and Advanced Materials Applications of 3,5 Diaminopyridin 4 Ol Scaffolds

Formation of Metal Complexes and Coordination Compounds

The presence of nitrogen and oxygen atoms with lone pairs of electrons makes 3,5-Diaminopyridin-4-ol an excellent candidate for acting as a ligand in the formation of metal complexes and coordination compounds. The strategic placement of the amino and hydroxyl groups on the pyridine (B92270) ring allows for multiple modes of coordination with metal ions.

Catalytic Applications of Diaminopyridinol-Metal Complexes

While specific catalytic applications of this compound-metal complexes are not extensively documented, the general principles of coordination chemistry suggest their potential in catalysis. The metal center in such complexes can act as a Lewis acid, activating substrates for nucleophilic attack. Furthermore, the ligand itself can participate in the catalytic cycle, for instance, through proton transfer facilitated by the amino or hydroxyl groups. The electronic properties of the pyridine ring, which can be tuned by the amino and hydroxyl substituents, can influence the redox potential of the metal center, making these complexes potential candidates for redox catalysis.

Derivatization for Polymeric Materials and Macromolecular Architectures

The functional groups of this compound provide reactive sites for its incorporation into polymeric structures. The amino groups can react with a variety of monomers, such as diacyl chlorides or diisocyanates, through condensation polymerization to form polyamides or polyureas, respectively. The hydroxyl group can also participate in polymerization reactions, for example, through esterification with dicarboxylic acids to form polyesters.

The rigid pyridine core, when incorporated into a polymer backbone, can impart desirable thermal and mechanical properties to the resulting material. The potential for hydrogen bonding through the amino and hydroxyl groups can lead to the formation of well-ordered macromolecular architectures and influence the material's morphology and properties. For instance, 2,6-diaminopyridine (B39239) has been utilized in the production of specialty polymers and resins chemimpex.com. This suggests that analogous diaminopyridine derivatives like this compound could be similarly employed.

Development of Optoelectronic Materials (e.g., Photovoltaic Applications)

Pyridine-based compounds are of significant interest in the field of optoelectronics due to their electronic properties. The aromatic nature of the pyridine ring in this compound, combined with the electron-donating amino and hydroxyl groups, can lead to interesting photophysical properties. Such molecules can possess a significant dipole moment and the ability to absorb and emit light.

While direct applications of this compound in photovoltaic devices have not been reported, the structural motifs are relevant. Pyridine-containing oligomers have been investigated for their optoelectronic properties rsc.org. The ability of the amino and hydroxyl groups to be derivatized allows for the tuning of the electronic energy levels (HOMO and LUMO) of the molecule. This is a crucial aspect in the design of organic materials for photovoltaic applications, where efficient charge separation and transport are required.

Exploitation as Building Blocks for Complex Heterocyclic Systems

The reactivity of the amino and hydroxyl groups, coupled with the pyridine scaffold, makes this compound a valuable building block for the synthesis of more complex heterocyclic systems. Fused heterocyclic compounds are of great importance in medicinal chemistry and materials science ias.ac.inbohrium.com.

The vicinal arrangement of the amino and hydroxyl groups could be exploited in condensation reactions with 1,2- or 1,3-dicarbonyl compounds to form fused five- or six-membered heterocyclic rings, respectively. For example, diaminopyridines are known to be precursors for the synthesis of imidazo[4,5-c]pyridines sigmaaldrich.comchemicalbook.com. This suggests that this compound could be a precursor to novel fused heterocyclic systems with potential biological activity or unique material properties. The synthesis of fused heterocycles often leads to rigid, planar structures that can exhibit enhanced electronic and biological properties ias.ac.in.

Future Research Directions and Emerging Paradigms for 3,5 Diaminopyridin 4 Ol Chemistry

Integration of Advanced Synthetic Techniques for Enhanced Efficiency

Advanced techniques that could be investigated include:

Flow Chemistry: Continuous flow processes could offer improved reaction control, enhanced safety for potentially energetic reactions, and facile scalability. This would be crucial for producing the compound in larger quantities for further studies.

Microwave-Assisted Synthesis: This technique has the potential to drastically reduce reaction times and improve yields by enabling rapid and uniform heating.

Catalytic C-N and C-O Bond Forming Reactions: The application of modern cross-coupling reactions, such as Buchwald-Hartwig or Chan-Lam couplings, could provide novel and efficient routes to the diaminopyridinol core or its precursors.

A comparative analysis of these advanced methods against traditional batch synthesis could be highly valuable, as outlined in the table below.

| Synthetic Method | Potential Advantages for 3,5-Diaminopyridin-4-ol Synthesis | Key Parameters to Investigate |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Flow rate, temperature, catalyst loading, residence time. |

| Microwave-Assisted | Reduced reaction times, increased yields, and energy efficiency. | Power, temperature, reaction time, solvent choice. |

| Catalytic Cross-Coupling | High functional group tolerance, milder reaction conditions. | Catalyst system, ligand, base, solvent, temperature. |

Multidisciplinary Approaches in Material Design and Characterization

The presence of multiple hydrogen bond donors and acceptors in this compound suggests its potential as a building block for novel materials. A multidisciplinary approach, combining organic synthesis, polymer chemistry, and materials science, will be essential to explore these possibilities.

Future research could focus on incorporating the this compound moiety into:

Polymers: As a monomer, it could be used to synthesize novel polyamides, polyimides, or other polymers with unique thermal, mechanical, or photophysical properties. The amino and hydroxyl groups offer multiple points for polymerization.

Metal-Organic Frameworks (MOFs): The pyridine (B92270) nitrogen and amino groups could act as coordinating sites for metal ions, leading to the formation of new MOFs with potential applications in gas storage, catalysis, or sensing.

Supramolecular Assemblies: The hydrogen bonding capabilities could be exploited to create self-assembling systems, such as gels or liquid crystals.

Characterization of these new materials would require a suite of analytical techniques, including spectroscopy, thermal analysis, and microscopy, to understand their structure-property relationships.

Synergistic Application of Computational and Experimental Methodologies

Given the lack of experimental data, computational chemistry offers a powerful tool to predict the properties of this compound and guide experimental work. A synergistic approach, where computational predictions are validated by experimental results, would be the most efficient path forward.

Key areas for computational investigation include:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to predict molecular geometry, electronic structure, spectroscopic properties (IR, NMR, UV-Vis), and reactivity. This can provide insights into the molecule's behavior in chemical reactions.

Molecular Dynamics Simulations: These simulations can be used to study the intermolecular interactions of this compound, which is crucial for understanding its potential in forming supramolecular structures or its behavior as a solvent.

Virtual Screening: If potential biological targets are hypothesized, computational docking studies could predict the binding affinity of this compound and its derivatives, thus prioritizing compounds for synthesis and testing.

The following table summarizes how computational and experimental techniques could be synergistically applied.

| Research Question | Computational Method | Experimental Validation |

| Molecular Structure and Properties | DFT Calculations (Geometry, Spectra) | X-ray Crystallography, NMR, IR, UV-Vis Spectroscopy |

| Reaction Mechanisms | Transition State Theory, Reaction Path Following | Kinetic Studies, Intermediate Trapping |

| Material Properties | Molecular Dynamics, Monte Carlo Simulations | Thermal Analysis (TGA, DSC), Mechanical Testing |

Exploration of Novel Functional Group Derivatizations and Their Chemical Implications

The amino and hydroxyl groups of this compound are prime targets for functionalization, which could lead to a wide range of new compounds with diverse properties. A systematic exploration of the reactivity of these functional groups is a critical next step.

Future research should investigate:

Acylation and Alkylation: Reactions of the amino and hydroxyl groups with acylating or alkylating agents could produce a library of derivatives with modified solubility, electronic properties, and biological activity.

Diazotization: The amino groups could be converted to diazonium salts, which are versatile intermediates for introducing a variety of other functional groups (e.g., halogens, cyano, azido).

Cyclization Reactions: The adjacent amino and hydroxyl groups may facilitate cyclization reactions to form novel heterocyclic systems, potentially leading to compounds with interesting pharmacological or material properties.

The chemical implications of these derivatizations would be significant, potentially leading to new dyes, ligands for catalysis, or biologically active molecules. A thorough characterization of each new derivative using modern analytical techniques would be essential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.